molecular formula C8H4Br2N2 B1425504 2,7-Dibromo-1,8-naphthyridine CAS No. 64976-53-0

2,7-Dibromo-1,8-naphthyridine

Cat. No.: B1425504
CAS No.: 64976-53-0
M. Wt: 287.94 g/mol
InChI Key: VIMFYWGNHDQCIL-UHFFFAOYSA-N
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Description

2,7-Dibromo-1,8-naphthyridine is an organic compound belonging to the class of heterocyclic compounds known as naphthyridines. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions on the naphthyridine ring. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide, chloroform, and dichloromethane, but is almost insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-1,8-naphthyridine can be achieved through various methods. One common approach involves the bromination of 1,8-naphthyridine. The reaction typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under reflux conditions in an organic solvent like chloroform or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromo-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

2,7-Dibromo-1,8-naphthyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 2,7-Diamino-1,8-naphthyridine
  • 2,7-Dimethyl-1,8-naphthyridine
  • 2,7-Dihydroxy-1,8-naphthyridine

Comparison: 2,7-Dibromo-1,8-naphthyridine is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to other 2,7-substituted naphthyridines. For instance, the bromine atoms make it more suitable for substitution and coupling reactions, whereas amino or hydroxyl groups in similar compounds may favor different types of chemical transformations .

Properties

IUPAC Name

2,7-dibromo-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMFYWGNHDQCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722458
Record name 2,7-Dibromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64976-53-0
Record name 2,7-Dibromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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